molecular formula C2H6N2O B018138 N,N-bis(trideuteriomethyl)nitrous amide CAS No. 17829-05-9

N,N-bis(trideuteriomethyl)nitrous amide

Cat. No.: B018138
CAS No.: 17829-05-9
M. Wt: 80.12 g/mol
InChI Key: UMFJAHHVKNCGLG-WFGJKAKNSA-N
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Description

N,N-bis(trideuteriomethyl)nitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 80.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .

Biochemical Pathways

The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.

Result of Action

Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .

Action Environment

The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biological Activity

N,N-bis(trideuteriomethyl)nitrous amide is a deuterated compound with potential biological applications. This article reviews its synthesis, characterization, and biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).

Synthesis and Characterization

This compound can be synthesized through a two-step process involving the activation of carboxylic acids followed by acylation. The synthesis typically requires the use of thionyl chloride to activate the carboxylic acid, which then reacts with amine derivatives in the presence of triethylamine (TEA) . Characterization techniques such as 1H^{1}H NMR, 13C^{13}C NMR, and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the structure of the synthesized amides .

Antimicrobial Activity

Recent studies have demonstrated that various amide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity is often assessed using Minimum Inhibitory Concentration (MIC) methods. For instance, compounds derived from similar structures have shown varying degrees of effectiveness against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Amide Derivatives

CompoundMIC (µg/mL)Gram-Positive BacteriaGram-Negative Bacteria
1b125-500S. aureusE. coli
2d500-1000E. faecalisK. pneumoniae
Control<10AmoxicillinAmoxicillin

The compounds 1b and 2d exhibited notable antimicrobial activities, particularly against S. aureus and E. faecalis, outperforming standard antibiotics like Amoxicillin . The structure-activity relationship indicated that modifications in the compound's structure could enhance its biological efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural features influence the biological activity of these compounds. For example, the presence of halogen substituents on the aromatic ring significantly improves antibacterial activity compared to methoxy groups . Additionally, macrocyclic structures tend to show higher antibacterial activity than their linear counterparts .

Table 2: Structure-Activity Relationships

Structural FeatureActivity Level
Halogen SubstituentsIncreased Activity
Macrocyclic vs. LinearMacrocyclic > Linear
Electron-donating GroupsDecreased Activity

Case Studies

  • Antibacterial Efficacy : A study evaluated several amides, including this compound, against a panel of microorganisms using a broth microdilution method. The results indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential as therapeutic agents .
  • Pharmacokinetic Properties : The incorporation of deuterium into organic molecules has been shown to alter their pharmacokinetic profiles, including absorption and metabolism. This modification can lead to improved drug stability and efficacy in biological systems .

Properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170454
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17829-05-9
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17829-05-9
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Synthesis routes and methods

Procedure details

nitrosating an aqueous solution of dimethylamine by reaction with dinitrogen tetraoxide and potassium carbonate at a pressure from atomospheric to 50 psig and a temperature from -10° C. to 40° C. to produce an aqueous solution of N-nitrosodimethylamine and potassium nitrate and gaseous carbon dioxide; and,
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Q & A

A: NDMA-d6 proves to be a useful probe for investigating the organ-specific alkylation caused by NDMA. While large doses of both NDMA and NDMA-d6 result in similar DNA alkylation in the liver and kidneys of rats, a small oral dose of NDMA-d6 leads to a one-third reduction in liver DNA alkylation and a three-fold increase in kidney DNA alkylation compared to an equivalent dose of NDMA. [] This suggests a potential link between reduced liver alkylation and the lower incidence of liver tumors observed with NDMA-d6 in rats. [] The increased kidney alkylation hints at altered first-pass metabolism in the liver, potentially affecting the distribution of the nitrosamine. []

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely employed technique for analyzing N-Nitrosodimethylamine (NDMA) and NDMA-d6. The isotope dilution method, using deuterated NDMA (NDMA-d6) as a surrogate standard, enables accurate quantification. [, , ] This approach involves extracting the analyte from the sample using a suitable solvent, followed by analysis using GC/MS. Researchers utilize specific ion monitoring (SIM) mode to enhance sensitivity and selectivity. [] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for detecting various nitrosamines, including NDMA, in complex matrices like drinking water. [, ]

A: NDMA, a probable human carcinogen, has been identified as a disinfection byproduct (DBP) in drinking water treated with chloramines. [, ] Understanding its occurrence and formation pathways is crucial to ensure the safety of drinking water. Research has shown that NDMA concentrations can vary within a distribution system, suggesting ongoing formation processes. [] This highlights the need for continuous monitoring and control measures to minimize NDMA formation during water treatment.

A: NDMA-d6 is used as a tracer in studies evaluating the effectiveness of water treatment technologies for removing NDMA. [] By introducing NDMA-d6 into wastewater and monitoring its removal across different stages of treatment, researchers can assess the efficacy of multi-stage and multi-pass reverse osmosis networks. [] This allows for optimization of treatment processes to minimize NDMA levels in treated water and ensure public health protection.

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